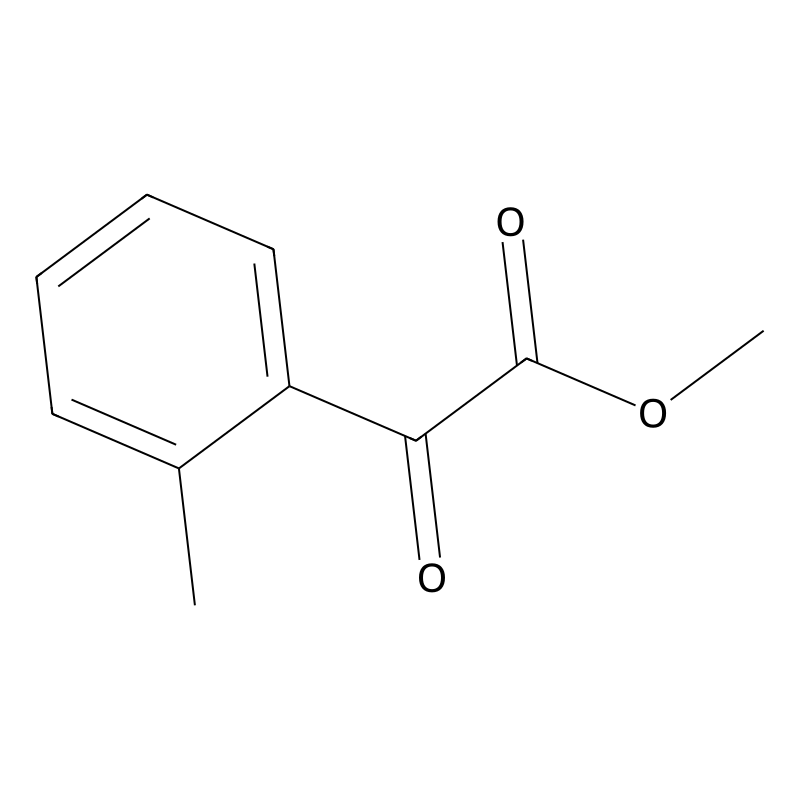

Methyl 2-oxo-2-(o-tolyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Medicinal Chemistry

Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline and quinazolinone, nitrogen-containing heterocycles that have received significant attention due to their distinct biopharmaceutical activities .

Methods of Application: This suggests that similar synthetic strategies might be applicable for the synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate”, potentially involving catalysis under specific conditions.

Results or Outcomes: Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Application in Antibacterial Research

Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” has been explored for its antibacterial properties.

Results or Outcomes: A structurally related compound was found to have bactericidal effects against various strains of bacteria.

Application in Material Science

Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” can be used in material science .

Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.1851 g/mol. It features a methyl ester functional group and a ketone, making it a member of the α-oxo ester class. The compound consists of an o-tolyl group attached to the carbon adjacent to the carbonyl, contributing to its unique properties and reactivity. It is known for its applications in organic synthesis and potential biological activities.

- Esterification: The conversion of carboxylic acids to esters can be achieved using this compound as a reactant.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions underline its versatility in synthetic organic chemistry .

The synthesis of methyl 2-oxo-2-(o-tolyl)acetate generally involves several steps:

- Oxidation: Starting from o-tolylacetone, oxidation can be performed to form 2-oxo-2-(o-tolyl)acetic acid using potassium permanganate under alkaline conditions, achieving yields around 80% .

- Esterification: The resulting acid is then esterified with methanol in the presence of concentrated sulfuric acid as a catalyst, yielding methyl 2-oxo-2-(o-tolyl)acetate.

- Purification: The product can be purified through techniques such as silica gel column chromatography to achieve high purity levels .

Methyl 2-oxo-2-(o-tolyl)acetate has several applications:

- Synthetic Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: Its derivatives are used in medicinal chemistry for developing new drugs.

- Fungicides: Due to potential antimicrobial properties, it may find applications in agricultural chemistry .

Several compounds share structural similarities with methyl 2-oxo-2-(o-tolyl)acetate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-oxo-2-(p-tolyl)acetate | C₁₀H₁₀O₃ | Similar structure but with p-tolyl |

| Methyl 2-(3-chlorophenyl)-2-oxoacetate | C₉H₈ClO₃ | Chlorine substitution affects reactivity |

| Methyl 4-(2-methoxy-2-oxoacetyl)benzoate | C₁₁H₁₂O₅ | Contains a methoxy group enhancing solubility |

Uniqueness

Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific o-tolyl substitution, which influences its chemical behavior and potential interactions compared to its p-substituted analogs and other derivatives. This structural variation may lead to different biological activities and reactivity profiles, making it valuable for targeted synthetic applications .